molecular formula C22H15N3O6 B2774066 N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 922098-07-5

N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2774066
CAS No.: 922098-07-5
M. Wt: 417.377
InChI Key: KMTOTKZHUSICFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H15N3O6 and its molecular weight is 417.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O6/c1-2-28-16-9-5-7-13-11-17(29-18(13)16)20-24-25-22(31-20)23-19(26)14-10-12-6-3-4-8-15(12)30-21(14)27/h3-11H,2H2,1H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTOTKZHUSICFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H15N3O6
  • Molecular Weight : 417.377 g/mol
  • CAS Number : 922098-07-5

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound:

  • Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in tumor cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest.
  • Case Studies :
    • A study demonstrated that this compound significantly reduced the viability of human breast cancer cell lines (MCF-7) with an IC50 value of approximately 35 µg/mL, indicating potent antitumor activity .
    • In another investigation, it was effective against lung carcinoma A549 cells, leading to a marked decrease in cell survival rates .
Cell LineIC50 (µg/mL)Activity Type
MCF-735Antitumor
A54925.7Antitumor

Antioxidant Activity

The compound also exhibits notable antioxidant properties:

  • Free Radical Scavenging : Research indicates that it can scavenge free radicals effectively, thereby protecting cells from oxidative stress.
  • Mechanism : The presence of the benzofuran moiety contributes to its ability to donate electrons and neutralize free radicals.

Antibacterial and Antiviral Properties

Preliminary studies suggest that this compound possesses antibacterial and antiviral activities:

  • Bacterial Strains Tested : The compound showed inhibitory effects against Gram-positive and Gram-negative bacteria.
  • Viruses : It has demonstrated potential activity against certain viral strains, although more extensive studies are needed to confirm these effects.

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Benzofuran Unit : Enhances lipophilicity and cellular uptake.
  • Oxadiazole Ring : Contributes to the compound's ability to interact with biological targets such as enzymes involved in cancer progression.

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activities of this compound:

Study ReferenceBiological ActivityKey Findings
AntitumorEffective against MCF-7 and A549
AntioxidantSignificant free radical scavenging
AntibacterialInhibition of multiple bacterial strains

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis involves multi-step reactions, typically starting with coupling the 7-ethoxybenzofuran moiety to the 1,3,4-oxadiazole ring via nucleophilic substitution. Key steps include:
  • Cyclization : Use THF/HCl mixtures under reflux to form the oxadiazole core (reflux at 80–100°C for 30–60 minutes) .

  • Coupling Reactions : Amide bond formation between the oxadiazole and chromene-carboxamide groups using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

  • Critical Parameters : Control temperature (±2°C), solvent purity (HPLC-grade), and stoichiometric ratios (monitored via TLC/HPLC). Yields >70% are achievable with optimized reflux times .

    • Data Table : Common Reaction Conditions
StepReagents/ConditionsYield Range
Oxadiazole FormationTHF, 4M HCl, 80°C, 30 min76–83%
Amide CouplingEDC, HOBt, DMF, RT, 12h65–75%

Q. Which analytical techniques are most effective for confirming structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., benzofuran aromatic protons at δ 6.8–7.5 ppm, oxadiazole C=O at ~165 ppm) .
  • HPLC-MS : Purity assessment (>95%) and molecular ion confirmation (e.g., [M+H]+ at m/z 463.3) .
  • FT-IR : Key peaks for amide (1650–1680 cm⁻¹) and chromene carbonyl (1720 cm⁻¹) .

Q. What preliminary biological screening assays are recommended?

  • Methodological Answer :
  • Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2, EGFR kinases) to identify target engagement .
  • Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and DMSO for in vitro compatibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify critical functional groups?

  • Methodological Answer :
  • Analog Synthesis : Replace the 7-ethoxy group with methoxy, halogen, or alkyl chains to assess hydrophobicity/electron effects .
  • Bioisosteric Replacement : Substitute oxadiazole with thiadiazole or triazole to evaluate heterocycle contributions .
  • Data Table : SAR Trends in Analogs
SubstituentBioactivity (IC₅₀, μM)Notes
7-Ethoxy2.1 (HeLa)Baseline
7-Fluoro1.8Enhanced membrane permeability
Oxadiazole → Thiadiazole4.5Reduced potency

Q. What strategies resolve contradictions between in vitro and in vivo efficacy?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure bioavailability (e.g., IV vs. oral dosing in rodents) and metabolite identification (LC-MS/MS) .
  • Tissue Distribution Studies : Radiolabel the compound (³H/¹⁴C) to quantify accumulation in target organs .
  • Mechanistic Discordance : Use CRISPR-edited cell lines to validate target specificity if in vitro activity does not translate in vivo .

Q. Which computational methods predict molecular targets and binding modes?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., EGFR PDB: 1M17) to model oxadiazole-chromene interactions .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes (≥100 ns trajectories) .
  • QSAR Modeling : Train models on curated bioactivity datasets (e.g., ChEMBL) to prioritize derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.